4-Pyridinemethanol, 1,2,3,6-tetrahydro-1-methyl-, benzilate
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Overview
Description
4-Pyridinemethanol, 1,2,3,6-tetrahydro-1-methyl-, benzilate is a chemical compound with a molecular formula of C19H23NO2 It is a derivative of pyridine and is known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinemethanol, 1,2,3,6-tetrahydro-1-methyl-, benzilate typically involves the reaction of 4-pyridinemethanol with benzilic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinemethanol, 1,2,3,6-tetrahydro-1-methyl-, benzilate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce different tetrahydropyridine compounds.
Scientific Research Applications
4-Pyridinemethanol, 1,2,3,6-tetrahydro-1-methyl-, benzilate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Pyridinemethanol, 1,2,3,6-tetrahydro-1-methyl-, benzilate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: A related compound with similar structural features but different reactivity and applications.
4-Pyridinol, 1,2,3,6-tetrahydro-1-methyl-: Another similar compound with distinct properties and uses.
Uniqueness
4-Pyridinemethanol, 1,2,3,6-tetrahydro-1-methyl-, benzilate is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
93101-29-2 |
---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H23NO3/c1-22-14-12-17(13-15-22)16-25-20(23)21(24,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-12,24H,13-16H2,1H3 |
InChI Key |
TXGJVPKWVPLGRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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